molecular formula C24H31N3O4S B12154219 1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-et hoxyphenyl)-3-hydroxy-3-pyrrolin-2-one

1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-et hoxyphenyl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12154219
M. Wt: 457.6 g/mol
InChI Key: DTONMURUYXZEQQ-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic compound featuring a pyrrolinone core, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyrrolinone Core Construction: The pyrrolinone core can be constructed through a cyclization reaction involving an appropriate precursor, such as a β-keto ester.

    Functional Group Introduction: The diethylaminoethyl group can be introduced via nucleophilic substitution reactions, while the ethoxyphenyl group can be added through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

    Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the thiazole ring suggests possible antimicrobial or antifungal properties .

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. The combination of functional groups may allow it to interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one exerts its effects would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[2-(Diethylamino)ethyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one apart is the combination of functional groups and rings, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H31N3O4S

Molecular Weight

457.6 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-ethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C24H31N3O4S/c1-6-26(7-2)13-14-27-20(17-9-11-18(12-10-17)31-8-3)19(22(29)24(27)30)21(28)23-15(4)25-16(5)32-23/h9-12,20,29H,6-8,13-14H2,1-5H3

InChI Key

DTONMURUYXZEQQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=C(C=C3)OCC

Origin of Product

United States

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